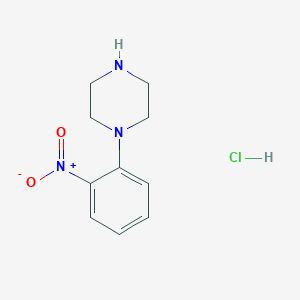

1-(2-Nitrophenyl)piperazine hydrochloride

Description

Historical Context and Significance of the Piperazine (B1678402) Scaffold as a Privileged Structure

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, holds a distinguished status in medicinal chemistry as a "privileged scaffold". mdpi.comrsc.orgresearchgate.netresearchgate.net This designation is attributed to its frequent appearance in the structures of a wide array of biologically active compounds and approved drugs. mdpi.comrsc.orgnih.gov Historically, piperazine was first introduced for its anthelmintic properties in the 1950s, proving effective against parasitic worm infections. nih.govwisdomlib.org

The significance of the piperazine moiety extends far beyond its initial therapeutic application. Its unique physicochemical properties, including its basicity, conformational flexibility, and capacity to improve the solubility and pharmacokinetic profile of a drug molecule, make it an attractive component in drug design. nih.govresearchgate.net The two nitrogen atoms of the piperazine ring provide sites for substitution, allowing for the creation of diverse molecular libraries and the fine-tuning of interactions with biological targets, often through hydrogen bonding. researchgate.netresearchgate.net This versatility has led to the incorporation of the piperazine scaffold into drugs across numerous therapeutic areas, including anticancer, antidepressant, antifungal, antiviral, and antipsychotic agents. mdpi.comrsc.orgnih.gov

Research Trajectories of N-Aryl Piperazines in Contemporary Chemical Synthesis

N-aryl piperazines are a critical subclass of piperazine derivatives, characterized by the direct attachment of an aryl group to one of the piperazine nitrogen atoms. The synthesis of these compounds has been a dynamic area of research, evolving from classical methods to more efficient and versatile contemporary strategies.

Historically, the synthesis of N-aryl piperazines often involved the reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034). nih.govsci-hub.st However, these methods frequently required harsh reaction conditions, such as high temperatures, and could result in modest yields. nih.gov

Modern organic synthesis has seen a significant shift towards transition metal-catalyzed cross-coupling reactions for the formation of the C-N bond in N-aryl piperazines. Key among these are:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a cornerstone for the synthesis of N-aryl piperazines from aryl halides (chlorides, bromides, or iodides) and piperazine. nih.govmdpi.com It offers high efficiency and broad substrate scope, even with sterically hindered or electron-rich aryl chlorides. nih.govorganic-chemistry.org

Ullmann-Goldberg Reaction: This copper-catalyzed method is another important tool for N-arylation of piperazine. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): This approach is effective when the aryl ring is activated by electron-withdrawing groups, such as a nitro group. mdpi.com

Contemporary research also focuses on improving the efficiency and environmental footprint of these syntheses. This includes the development of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and the exploration of C-H functionalization techniques, which allow for the direct arylation of the piperazine ring without the need for pre-functionalized starting materials. mdpi.comresearchgate.netsciforum.net These advanced synthetic methodologies have enabled the rapid generation of diverse libraries of N-aryl piperazines for drug discovery and materials science. organic-chemistry.org

Scope and Research Objectives for 1-(2-Nitrophenyl)piperazine (B181537) Studies

The research interest in 1-(2-nitrophenyl)piperazine and its hydrochloride salt primarily stems from its utility as a versatile synthetic intermediate. The presence of the nitro group on the phenyl ring provides a key functional handle for further chemical transformations. A primary research objective is the reduction of the nitro group to an amine, which then serves as a precursor for the construction of a wide range of more complex, pharmacologically active molecules. core.ac.uk

Derivatives of nitrophenylpiperazine have been investigated for a variety of biological activities. For instance, compounds derived from 1-(4-nitrophenyl)piperazine (B103982) have been explored for their potential as antifungal, antibacterial, and antimycobacterial agents. core.ac.uknih.govresearchgate.netmdpi.comnih.gov While specific studies on the intrinsic biological activity of the 2-nitro isomer are less common, its role as a building block is well-established. It is used in the synthesis of compounds targeting various biological systems. nbinno.comresearchgate.net The strategic placement of the nitro group at the ortho position can influence the electronic and steric properties of the molecule, potentially leading to unique biological profiles in the final products derived from it.

The primary objectives for studies involving 1-(2-nitrophenyl)piperazine hydrochloride include:

Synthetic Intermediate: To utilize it as a starting material for the synthesis of novel heterocyclic compounds and potential drug candidates.

Scaffold for Library Synthesis: To serve as a core structure for the generation of libraries of related compounds for high-throughput screening.

Investigation of Structure-Activity Relationships (SAR): To be incorporated into molecules to study how the 2-nitrophenylpiperazine moiety influences biological activity.

Below is a table summarizing the key chemical data for 1-(2-nitrophenyl)piperazine and its hydrochloride salt.

| Property | 1-(2-Nitrophenyl)piperazine | 1-(2-Nitrophenyl)piperazine hydrochloride |

| CAS Number | 59084-06-9 | 6270-12-8 |

| Molecular Formula | C₁₀H₁₃N₃O₂ | C₁₀H₁₄ClN₃O₂ |

| Molecular Weight | 207.23 g/mol | 243.69 g/mol |

| Appearance | Solid | Solid |

| Synonyms | 1-(2-Nitro-phenyl)-piperazine | Piperazine, 1-(2-nitrophenyl)-, monohydrochloride |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-(2-nitrophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH/c14-13(15)10-4-2-1-3-9(10)12-7-5-11-6-8-12;/h1-4,11H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXNQTQDJNJPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 1 2 Nitrophenyl Piperazine Core and Its Key Precursors

Established Synthetic Pathways to 1-(2-Nitrophenyl)piperazine (B181537)

The formation of the N-aryl bond in 1-(2-Nitrophenyl)piperazine is most commonly accomplished via nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of electron-deficient aryl amines.

Nucleophilic aromatic substitution is a powerful method for creating arylpiperazines, particularly when the aromatic ring is activated by potent electron-withdrawing groups. mdpi.com The nitro group (–NO₂) is an exemplary activating group, especially when positioned ortho or para to a leaving group. libretexts.orglibretexts.org Its presence significantly enhances the susceptibility of the aromatic ring to nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgyoutube.com

The general mechanism involves two steps:

Addition of the Nucleophile: The piperazine (B1678402) nitrogen acts as a nucleophile, attacking the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate. libretexts.orgyoutube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group, typically a halide. youtube.com

Electron-withdrawing substituents that deactivate aromatic rings for electrophilic substitution (like nitro groups) conversely activate them for nucleophilic substitution. libretexts.org For the synthesis of 1-(2-Nitrophenyl)piperazine, the ortho-nitro group provides the necessary activation for the substitution to proceed efficiently.

A direct and widely applied method for synthesizing 1-(2-Nitrophenyl)piperazine involves the reaction of 1-chloro-2-nitrobenzene (B146284) (o-nitrochlorobenzene) with piperazine. The chlorine atom serves as the leaving group, and the reaction is facilitated by the ortho-nitro substituent. libretexts.orgresearchgate.net

The reaction between o-chloronitrobenzene and piperazine proceeds readily, often in a suitable solvent and sometimes with a base to neutralize the hydrogen halide formed. The reactivity of halonitrobenzenes in SNAr reactions is significantly higher than their non-nitrated counterparts. libretexts.org For instance, while the reaction of chlorobenzene (B131634) with sodium hydroxide (B78521) requires extreme temperatures (over 350 °C), the presence of ortho and para nitro groups allows the reaction to occur under much milder conditions. libretexts.org

A similar strategy can be employed using other halonitrobenzenes, such as 1-fluoro-2-nitrobenzene, where fluoride (B91410) is an excellent leaving group for SNAr reactions.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Key Feature |

| 1-Chloro-2-nitrobenzene | Piperazine | 1-(2-Nitrophenyl)piperazine | Nucleophilic Aromatic Substitution (SNAr) | The ortho-nitro group activates the ring for nucleophilic attack. |

| 1-Fluoro-2-nitrobenzene | Piperazine | 1-(2-Nitrophenyl)piperazine | Nucleophilic Aromatic Substitution (SNAr) | Fluoride is a highly effective leaving group in SNAr reactions. |

Preparation and Functionalization of Piperazine Ring Intermediates

The piperazine core itself can be constructed through various methods, and its functionalization, particularly protection of one nitrogen atom, is crucial for achieving selective N-arylation.

In many synthetic routes, particularly those involving valuable or complex aryl halides, it is advantageous to use a mono-protected piperazine derivative to prevent undesired double arylation. The tert-butoxycarbonyl (Boc) group is a common choice for protecting one of the piperazine nitrogens.

The synthesis of N-Boc-piperazine can be achieved by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). google.com Another synthetic route starts from diethanolamine, which undergoes chlorination, followed by protection with Boc anhydride, and finally cyclization with ammonia (B1221849) to yield N-Boc-piperazine. google.com

Once prepared, N-Boc-piperazine can be arylated using methods like the Buchwald-Hartwig palladium-catalyzed amination or the Ullmann-Goldberg copper-catalyzed reaction, which are effective for coupling amines with aryl halides. mdpi.comnih.gov Following the successful coupling with the 2-nitrophenyl group, the Boc group can be easily removed under acidic conditions to yield the desired 1-(2-Nitrophenyl)piperazine. This final deprotection step can also concurrently form the hydrochloride salt if hydrochloric acid is used.

Table of N-Protected Piperazine in Synthesis

| Protective Group | Reagent for Protection | Key Reaction for Arylation | Deprotection Condition |

|---|

The piperazine ring is a common heterocycle, and numerous methods exist for its construction. nih.govscilit.com A classical and direct approach involves the cyclization of a linear diamine precursor. mdpi.com For instance, reacting 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine (B1207034) can directly produce 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride, a pathway analogous to the synthesis of the title compound. nih.gov

Other modern strategies for building the piperazine core include:

Reductive Cyclization: A method involving the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which then undergo a catalytic reductive cyclization to create the piperazine ring. mdpi.comnih.govresearchgate.net

From Amino Acids: Chiral amino acids can be converted into 1,2-diamines, which serve as precursors for constructing substituted piperazines. nih.gov

Palladium-Catalyzed Cyclization: A Wacker-type aerobic oxidative cyclization of alkenes using a palladium catalyst can form various six-membered nitrogen heterocycles, including piperazines. organic-chemistry.org

Retrosynthetic Analysis of 1-(2-Nitrophenyl)piperazine and its Advanced Analogues

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com

For 1-(2-Nitrophenyl)piperazine, the most logical disconnection is at the aryl carbon-nitrogen bond (C-N bond).

Retrosynthetic Disconnection

Target Molecule: 1-(2-Nitrophenyl)piperazine

Disconnection: The bond between the piperazine nitrogen and the nitrophenyl ring. This is a C(aryl)-N bond disconnection.

Synthons: This disconnection generates a nucleophilic piperazine synthon and an electrophilic 2-nitrophenyl cation synthon.

Synthetic Equivalents:

The synthetic equivalent for the piperazine synthon is piperazine itself or a mono-protected derivative like N-Boc-piperazine .

The synthetic equivalent for the 2-nitrophenyl cation is an activated aryl halide, such as 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene . The nitro group makes this an excellent electrophile for an SNAr reaction.

This analysis leads directly to the most common synthetic pathway: the nucleophilic aromatic substitution of a 2-halonitrobenzene with piperazine.

For more advanced analogues, such as those with substituents on the piperazine ring, the retrosynthetic analysis might also involve disconnections of the piperazine ring itself, leading back to simpler acyclic diamine precursors. nih.gov

Chemical Transformations and Derivatization Strategies of 1 2 Nitrophenyl Piperazine

Reactivity of the Nitro Group and Aromatic Moiety

The presence of the nitro group on the phenyl ring of 1-(2-nitrophenyl)piperazine (B181537) significantly influences its chemical reactivity. This electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic attack. However, the most synthetically valuable transformation of this moiety is its reduction to an amine.

Selective Reduction of the Nitro Group to Amine Functionality

The selective reduction of the nitro group in 1-(2-nitrophenyl)piperazine to form 1-(2-aminophenyl)piperazine is a key synthetic step. This transformation is crucial as the resulting primary aromatic amine can participate in a wide variety of subsequent reactions, including diazotization, acylation, and coupling reactions. A common and efficient method for this reduction is catalytic hydrogenation.

This reduction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is generally performed in a protic solvent like methanol (B129727) or ethanol. This method is favored for its high yield and the clean nature of the product, as the only byproduct is water. Other reducing agents can also be employed, but catalytic hydrogenation remains a preferred industrial and laboratory method due to its efficiency.

Table 1: Conditions for Selective Nitro Group Reduction

| Reagent/Catalyst | Solvent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| H₂, Pd/C | Methanol | Room Temperature, Atmospheric Pressure | 1-(2-Aminophenyl)piperazine | High |

| SnCl₂·2H₂O | Ethanol | Reflux | 1-(2-Aminophenyl)piperazine | Good |

Transformations Involving the Activated Phenyl Ring

The nitro group in 1-(2-nitrophenyl)piperazine activates the phenyl ring for nucleophilic aromatic substitution (SNAr) reactions. While less common than the reduction of the nitro group, this reactivity can be exploited to introduce various functionalities onto the aromatic ring, typically at positions ortho and para to the nitro group. However, due to steric hindrance from the piperazine (B1678402) moiety, reactions at the ortho position can be challenging.

Modifications and Functionalization at Piperazine Nitrogen Atoms

The piperazine ring of 1-(2-nitrophenyl)piperazine contains two nitrogen atoms, offering multiple sites for functionalization. The secondary amine (N-4) is particularly reactive and serves as a common point for derivatization through various reactions.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental reactions for modifying the piperazine scaffold. N-alkylation introduces alkyl groups to the N-4 position, which can be achieved using alkyl halides or other alkylating agents in the presence of a base to neutralize the generated acid.

N-acylation involves the reaction of the piperazine with acyl chlorides or anhydrides to form amides. These reactions are typically high-yielding and provide a straightforward method for introducing a wide range of functional groups. For instance, acylation with chloroacetyl chloride furnishes an intermediate that can be further cyclized.

Table 2: Examples of N-Alkylation and N-Acylation Reactions

| Reactant | Reagent | Reaction Type | Product |

|---|---|---|---|

| 1-(2-Nitrophenyl)piperazine | Benzyl chloride | N-Alkylation | 1-Benzyl-4-(2-nitrophenyl)piperazine |

| 1-(2-Nitrophenyl)piperazine | Acetyl chloride | N-Acylation | 1-Acetyl-4-(2-nitrophenyl)piperazine |

Buchwald-Hartwig Cross-Coupling Applications

The derivative, 1-(2-aminophenyl)piperazine, obtained from the reduction of 1-(2-nitrophenyl)piperazine, is a valuable substrate for Buchwald-Hartwig cross-coupling reactions. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. In this context, the primary amino group of 1-(2-aminophenyl)piperazine can be coupled with various aryl halides or triflates to generate more complex diarylamine structures. This methodology is a powerful tool for constructing molecules with applications in medicinal chemistry.

Formation of Complex Heterocyclic Systems via Cyclization

The strategic functionalization of 1-(2-nitrophenyl)piperazine and its amino derivative provides access to a variety of complex heterocyclic systems through cyclization reactions.

Pyrazoles: Derivatives of 1-(2-nitrophenyl)piperazine can be used to synthesize pyrazole-containing molecules. For example, the reaction of a diketone with a hydrazine (B178648) derivative of the parent compound can lead to the formation of a pyrazole (B372694) ring.

Thiadiazoles: Thiadiazole moieties can be incorporated by reacting a thiosemicarbazide (B42300) derivative of 1-(2-nitrophenyl)piperazine with an appropriate cyclizing agent, such as an α-haloketone.

Pyrrolo[1,2-a]quinoxalines: A notable application is the synthesis of pyrrolo[1,2-a]quinoxalines. This can be achieved through a multi-step sequence starting from 1-(2-nitrophenyl)piperazine. One approach involves the acylation of the piperazine nitrogen with 2-furoyl chloride, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the tricyclic pyrrolo[1,2-a]quinoxaline (B1220188) core. Another pathway involves the reaction of 1-(2-aminophenyl)piperazine with α-haloketones to form an intermediate that undergoes intramolecular cyclization.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-(2-Nitrophenyl)piperazine hydrochloride |

| 1-(2-Nitrophenyl)piperazine |

| 1-(2-Aminophenyl)piperazine |

| Palladium on carbon (Pd/C) |

| Methanol |

| Ethanol |

| Water |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) |

| Iron (Fe) |

| Hydrochloric acid (HCl) |

| Benzyl chloride |

| 1-Benzyl-4-(2-nitrophenyl)piperazine |

| Acetyl chloride |

| 1-Acetyl-4-(2-nitrophenyl)piperazine |

| Chloroacetyl chloride |

| 1-(Chloroacetyl)-4-(2-nitrophenyl)piperazine |

| Aryl halides |

| Aryl triflates |

| Thiosemicarbazide |

| α-Haloketone |

| 2-Furoyl chloride |

| Pyrrolo[1,2-a]quinoxalines |

| Pyrazoles |

Computational and Theoretical Investigations of 1 2 Nitrophenyl Piperazine and Its Analogues

Quantum Chemical Characterization of Molecular Structure and Conformation

The precise three-dimensional arrangement of atoms and the conformational possibilities of a molecule are fundamental to its chemical and physical properties. Quantum chemical methods offer powerful tools to explore these aspects.

Density Functional Theory (DFT) has been a primary method for investigating the structural parameters of 1-(2-nitrophenyl)piperazine (B181537). scispace.comresearchgate.net A key study utilized the B3LYP functional combined with the 6-31G(d) basis set to perform geometry optimization on various possible conformers of the molecule. scispace.comresearchgate.net This process involves calculating the molecule's energy at different geometries to find the most stable, lowest-energy structure, often referred to as the ground state geometry. The calculations were conducted without imposing any geometrical constraints, allowing for an unbiased determination of the most favorable structure. scispace.com

The optimized geometrical parameters obtained from these DFT calculations show a strong correlation with data from similar molecular fragments. For instance, the calculated average C-C and C-H bond lengths of the phenyl ring in NPP were found to be 1.406 Å and 1.085 Å, respectively, which are comparable to the experimental values for benzene (B151609) (1.399 Å and 1.101 Å). researchgate.net Similarly, bond angles within the piperazine (B1678402) ring were also found to be in close agreement with previously reported values for piperazine. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of 1-(2-Nitrophenyl)piperazine (NPP) using DFT

| Parameter | Description | Calculated Value (Å or °) |

|---|---|---|

| C-C (phenyl) | Average bond length in the phenyl ring | 1.406 Å |

| C-H (phenyl) | Average bond length in the phenyl ring | 1.085 Å |

| C-C (piperazine) | Average bond length in the piperazine ring | 1.530 Å |

| C-N (piperazine) | Average bond length in the piperazine ring | 1.466 Å |

| N-H | Bond length of the amine group | 1.018 Å |

| C-N-C (piperazine) | Average bond angle in the piperazine ring | 111.1° |

| C-C-N (piperazine) | Average bond angle in the piperazine ring | 109.6° |

Data sourced from a study by Parlak & Alver (2016). scispace.comresearchgate.net

The flexibility of the piperazine ring allows for multiple conformations. Computational analysis of 1-(2-nitrophenyl)piperazine involved constructing and optimizing eight potential conformers to identify the most energetically stable one. scispace.com The investigation revealed that a conformer designated as "C1," which belongs to the C1 point group, possesses the lowest optimization energy, indicating it is the most stable conformation. scispace.com

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and assign experimental spectra. researchgate.net

The vibrational modes of 1-(2-nitrophenyl)piperazine have been extensively studied using both experimental techniques (FTIR and Raman spectroscopy) and computational methods. scispace.comresearchgate.net Theoretical vibrational frequencies were calculated for the optimized C1 conformer using the B3LYP/6-311++G(d,p) level of theory. scispace.comresearchgate.net The molecule, consisting of 28 atoms, has 78 normal modes of vibration. researchgate.net

To ensure accurate assignments of the experimental spectral bands, a scaled quantum mechanical (SQM) force field method was employed to calculate the total energy distributions (TED). scispace.comresearchgate.net This analysis provides a detailed description of the contribution of each structural parameter to a specific vibrational mode. The results demonstrated a strong agreement between the calculated and experimentally observed vibrational frequencies, validating the accuracy of the computational model. scispace.comresearchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Groups in NPP

| Vibrational Mode | Experimental FTIR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Scaled) |

|---|---|---|---|

| N-H Stretch | 3173 | - | Not specified |

| Aromatic C-H Stretch | 3080, 2996 | 3076 | Not specified |

| Aliphatic C-H Stretch | 2949, 2915, 2834 | 2954, 2833 | Not specified |

Data sourced from a study by Parlak & Alver (2016). researchgate.net

Theoretical calculations of NMR spectra provide a powerful tool for confirming molecular structure. For 1-(2-nitrophenyl)piperazine, ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory in a deuterated chloroform (B151607) (CDCl₃) solvent model. scispace.comnumberanalytics.com

The computed chemical shifts showed excellent correlation with the experimental NMR data. scispace.comresearchgate.net This agreement aids in the unambiguous assignment of signals in the experimental spectra to specific protons and carbon atoms within the molecule. The calculations correctly predicted that the carbon atom attached to the nitro group would be significantly deshielded (shifted to a higher ppm value) due to the strong electron-withdrawing nature of the nitro group. numberanalytics.com

Table 3: Comparison of Experimental and Theoretical ¹³C and ¹H NMR Chemical Shifts (ppm) for NPP

| Atom | Experimental (ppm) | Calculated (ppm) |

|---|---|---|

| ¹³C (selected) | Varies per position | Varies per position |

| ¹H (selected) | Varies per position | Varies per position |

Specific comparative values from the primary study are not fully detailed in the provided search results, but the study reports a good agreement between the experimental and theoretical data. scispace.comresearchgate.net

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule, such as the distribution of its frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and electronic transitions. libretexts.orgasianpubs.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. schrodinger.commdpi.com A smaller gap suggests the molecule is more reactive. libretexts.org For molecules like NPP, DFT calculations are the standard for determining these properties. rsc.org

Furthermore, the Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. rsc.org The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In 1-(2-nitrophenyl)piperazine, the strong electron-withdrawing nitro (-NO₂) group is expected to create a significant region of negative electrostatic potential, while the hydrogen on the piperazine's secondary amine would likely be a region of positive potential. rsc.org This distribution highlights the most probable sites for intermolecular interactions.

HOMO-LUMO Energy Gaps and Electron Transfer Characteristics

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and the energy of its lowest possible electronic excitation. youtube.com A smaller gap generally implies higher reactivity and lower stability, as less energy is required to move an electron from the HOMO to the LUMO. irjweb.com

The presence of the electron-withdrawing nitro group (-NO2) on the phenyl ring is a dominant feature of 1-(2-Nitrophenyl)piperazine. This group significantly influences the molecule's electronic characteristics, particularly its capacity for electron transfer. In related systems, such as nitrophenyldihydropyridines, the nitrophenyl moiety acts as an electron acceptor. nih.govresearchgate.net Photochemical studies have shown that excitation can lead to an intramolecular electron transfer from a donor part of the molecule to the nitrophenyl group, forming a charge-separated species. nih.govresearchgate.net This process is a key factor in the photochemistry of various nitrobenzene (B124822) derivatives. nih.gov The efficiency of this electron transfer highlights the potent electron-accepting nature conferred by the nitro group, a characteristic that is central to the reactivity of 1-(2-Nitrophenyl)piperazine.

Table 1: Examples of Calculated HOMO-LUMO Energy Gaps in Analogous Compounds

| Compound/Derivative Class | Method | HOMO-LUMO Gap (eV) | Reference |

| Triazine Derivative | B3LYP/6-311+G(d,p) | 4.4871 | irjweb.com |

| Substituted Piperidine (B6355638) Phenyl Hydrazines | DFT/B3LYP/6-311G(d,p) | (Not specified) | researchgate.netasianpubs.org |

Note: The data presented is for analogous or related structures, not 1-(2-Nitrophenyl)piperazine hydrochloride itself, and is intended for illustrative purposes.

Charge Distribution and Dipole Moment Computations

The distribution of electron density within a molecule dictates its electrostatic properties, including its dipole moment and reactive sites. libretexts.org DFT calculations are frequently used to model this distribution, often visualized through Molecular Electrostatic Potential (MEP) maps. mdpi.com These maps illustrate regions of positive and negative electrostatic potential on the molecular surface, identifying likely sites for nucleophilic and electrophilic attack. researchgate.netasianpubs.org

For 1-(2-Nitrophenyl)piperazine, the strong electronegativity of the oxygen atoms in the nitro group and the nitrogen atoms in the piperazine ring creates a complex and polarized charge distribution. The nitro group is a powerful electron-withdrawing group, leading to a significant localization of negative charge on its oxygen atoms and a corresponding depletion of electron density on the attached phenyl ring. This charge polarization is a defining feature of nitroaromatic compounds. nih.gov

Table 2: Examples of Calculated Dipole Moments in Analogous Nitroaromatic Compounds

| Compound | Method | Calculated Dipole Moment (Debye) | Reference |

| p-Nitrophenol (PNP) | CCSD/A | 4.90 | researchgate.net |

| o-Nitrophenol (ONP) | B3LYP | (Value not specified, but similar to m-isomer) | researchgate.net |

| m-Nitrophenol (MNP) | B3LYP | (Value not specified, but similar to o-isomer) | researchgate.net |

Note: This table shows data for analogous compounds to illustrate the range of dipole moments in nitroaromatics. The values are not for 1-(2-Nitrophenyl)piperazine hydrochloride.

Molecular Dynamics Simulations for Conformational Flexibility

1-(2-Nitrophenyl)piperazine is a conformationally flexible molecule due to the single bond connecting the phenyl and piperazine rings and the inherent flexibility of the six-membered piperazine ring itself. Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of such molecules over time, providing insights into their preferred shapes and dynamic behavior in different environments. mdpi.com

The piperazine ring typically adopts a low-energy chair conformation, but boat and twist-boat conformations are also possible. The energy barriers between these forms and the preference for axial or equatorial positioning of substituents are key aspects of its conformational profile. nih.gov In a computational study of 1-(2-nitrophenyl)piperazine (NPP), a conformational analysis using DFT found that the most stable structure features the hydrogen of the piperazine's NH group and the phenyl fragment in an equatorial orientation relative to the piperazine ring. dergipark.org.tr

Studies on other substituted piperazines have further illuminated these preferences. For example, a conformational analysis of 1-acyl and 1-aryl 2-substituted piperazines revealed a general preference for the axial conformation of the substituent. nih.gov Likewise, research on 1-(2-pyrimidinyl)piperazine derivatives used conformational analysis to develop models of their bioactive shapes. nih.gov MD simulations can track the transitions between different conformational states, revealing the molecule's flexibility and the populations of different conformers at equilibrium. mdpi.com This information is crucial for understanding how the molecule might interact with biological targets, as its three-dimensional shape is a primary determinant of its function.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 1-(2-Nitrophenyl)piperazine (B181537), detailed ¹H and ¹³C NMR studies have been conducted. dergipark.org.tr Although the data presented is for the free base, 1-(2-Nitrophenyl)piperazine (NPP), the chemical shifts provide a strong foundation for understanding the hydrochloride salt, with expected variations primarily in the signals of the piperazine (B1678402) ring protons due to protonation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a study of NPP, the signals for the phenyl ring protons appear in the aromatic region, while the piperazine ring protons are found in the aliphatic region. dergipark.org.tr

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms of the phenyl ring are observed at lower magnetic fields compared to the carbons of the piperazine ring. researchgate.net The carbon directly bonded to the nitro group (NO₂) is significantly deshielded. researchgate.net

Interactive Data Table: NMR Spectroscopic Data for 1-(2-Nitrophenyl)piperazine (NPP)

¹H NMR Chemical Shifts (δ) and Assignments

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.74 | Doublet | Phenyl H |

| 7.48 | Triplet | Phenyl H |

| 7.15 | Doublet | Phenyl H |

| 7.06 | Triplet | Phenyl H |

| 3.12 | Triplet | Piperazine CH₂ |

| 3.05 | Triplet | Piperazine CH₂ |

¹³C NMR Chemical Shifts (δ) and Assignments

| Chemical Shift (ppm) | Assignment |

|---|---|

| 147.9 | Phenyl C-N |

| 142.9 | Phenyl C-NO₂ |

| 133.8 | Phenyl C-H |

| 125.1 | Phenyl C-H |

| 123.8 | Phenyl C-H |

| 119.9 | Phenyl C-H |

| 52.8 | Piperazine C |

Note: Data corresponds to the free base, 1-(2-Nitrophenyl)piperazine (NPP), as reported in experimental studies. dergipark.org.trscispace.com

Comprehensive Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FTIR and Raman spectra of 1-(2-Nitrophenyl)piperazine (NPP) have been experimentally recorded and analyzed. dergipark.org.trdergipark.org.tr Key vibrational modes include:

N-H Stretching: A characteristic band for the N-H group of the piperazine ring is observed. In one study, this was found at 3173 cm⁻¹ in the infrared spectrum. dergipark.org.tr

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring appear as weak bands around 3080 cm⁻¹. dergipark.org.tr Aliphatic C-H stretching bands from the piperazine ring are observed in the 2830-2950 cm⁻¹ region. dergipark.org.tr

NO₂ Vibrations: The nitro group gives rise to strong, characteristic stretching vibrations.

Interactive Data Table: Vibrational Spectroscopy Data for 1-(2-Nitrophenyl)piperazine (NPP)

| Wavenumber (cm⁻¹) - FTIR | Wavenumber (cm⁻¹) - Raman | Vibrational Assignment |

| 3173 | - | N-H Stretching |

| 3080 | 3076 | Aromatic C-H Stretching |

| 2949 | 2954 | Aliphatic C-H Stretching |

| 2834 | 2833 | Aliphatic C-H Stretching |

| 1606 | 1607 | C-C Stretching (Phenyl) |

| 1573 | 1575 | C-C Stretching (Phenyl) |

| 1515 | 1515 | NO₂ Asymmetric Stretching |

| 1350 | 1352 | NO₂ Symmetric Stretching |

| 1253 | 1255 | C-N Stretching |

| 1143 | 1145 | C-H In-plane Bending |

| 779 | 780 | C-H Out-of-plane Bending |

Note: Data corresponds to the free base, 1-(2-Nitrophenyl)piperazine (NPP), as reported in experimental studies. dergipark.org.tr

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation pattern.

The molecular formula for 1-(2-Nitrophenyl)piperazine hydrochloride is C₁₀H₁₄ClN₃O₂, which corresponds to a molecular weight of 243.69 g/mol . chemicalbook.com

Upon ionization in a mass spectrometer, the molecule undergoes fragmentation. The fragmentation pattern for phenylpiperazine derivatives is well-characterized and typically involves several key cleavage pathways: xml-journal.net

Alpha-Cleavage: The bonds adjacent to the nitrogen atoms in the piperazine ring are susceptible to cleavage. This leads to the formation of stable fragment ions.

Piperazine Ring Fragmentation: The piperazine ring itself can break apart, leading to characteristic fragment ions with m/z values of 56 and 70. xml-journal.net

Cleavage of the Phenyl-Nitrogen Bond: The bond connecting the nitrophenyl group to the piperazine ring can cleave.

Loss of the Nitro Group: Fragmentation can involve the loss of the nitro group (NO₂) or parts of it.

Analysis of these fragments allows for the confirmation of the different structural components of the molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination

While the specific crystal structure of 1-(2-Nitrophenyl)piperazine hydrochloride was not found in the reviewed literature, studies on closely related compounds, such as salts of 1-(4-nitrophenyl)piperazine (B103982), provide significant insight into the expected solid-state conformation. nih.govnih.gov It is noted in the literature that crystal data for the free base, 1-(2-nitrophenyl)piperazine (NPP), has not been reported. scispace.com

Based on analogues, the following structural features are anticipated: nih.govresearchgate.net

Piperazine Ring Conformation: The six-membered piperazine ring is expected to adopt a stable chair conformation.

Substituent Orientation: The 2-nitrophenyl group would be attached to one of the nitrogen atoms of the piperazine ring. In similar structures, the phenyl group can occupy either an axial or equatorial position relative to the piperazine ring. nih.gov

Intermolecular Interactions: In the hydrochloride salt, strong hydrogen bonds are expected between the chloride anion and the protonated piperazinium cation (N⁺-H···Cl⁻). These interactions are crucial in stabilizing the crystal lattice.

Elemental Composition Analysis

Elemental analysis determines the mass percentage of each element within a compound. This technique is fundamental for verifying the empirical and molecular formula of a synthesized chemical. The calculated elemental composition for 1-(2-Nitrophenyl)piperazine hydrochloride (C₁₀H₁₄ClN₃O₂) is a critical parameter for confirming its identity and purity.

Interactive Data Table: Calculated Elemental Composition

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.011 | 49.28% |

| Hydrogen | H | 1.008 | 5.79% |

| Chlorine | Cl | 35.453 | 14.55% |

| Nitrogen | N | 14.007 | 17.24% |

| Oxygen | O | 15.999 | 13.13% |

Note: Values are calculated based on the molecular formula C₁₀H₁₄ClN₃O₂ and atomic weights.

Structure Activity Relationship Sar and Molecular Design Principles in Piperazine Chemistry

Methodologies for Investigating Structural Features Influencing Chemical Reactivity and Molecular Properties

A comprehensive understanding of the three-dimensional structure and electronic properties of 1-(2-nitrophenyl)piperazine (B181537) is fundamental to elucidating its chemical reactivity and molecular behavior. A variety of sophisticated analytical and computational techniques are employed for this purpose.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy are pivotal in confirming the molecular structure of 1-(2-nitrophenyl)piperazine. nih.gov For instance, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for verifying the connectivity of the nitrophenyl and piperazine (B1678402) moieties. uni.lu Vibrational spectroscopy (FTIR and Raman) offers insights into the various functional groups and their vibrational modes within the molecule. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the structural and electronic characteristics of piperazine derivatives. nih.gov DFT calculations can be used to determine optimized molecular geometries, predict vibrational frequencies to aid in the assignment of experimental spectroscopic data, and calculate electronic properties such as molecular electrostatic potential (MEP), and frontier molecular orbital energies (HOMO and LUMO). nih.gov These computational insights are vital for understanding the reactivity of the molecule. For example, the MEP map can identify electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack.

Structure-Activity Relationship (SAR) studies systematically investigate how modifications to a chemical structure affect its biological activity or a specific chemical property. For nitrophenylpiperazine derivatives, SAR analyses have shown that the nature and position of substituents on both the phenyl ring and the second nitrogen of the piperazine ring can dramatically influence their biological effects. For instance, in a series of nitrophenylpiperazine derivatives designed as tyrosinase inhibitors, the substitution on the second piperazine nitrogen with moieties like indole (B1671886) or pyridine (B92270) was found to significantly enhance inhibitory potency. uni.lu

Table 1: Physicochemical and Spectroscopic Data for Investigating 1-(2-Nitrophenyl)piperazine Derivatives

| Methodology | Type of Information Obtained | Relevance to 1-(2-Nitrophenyl)piperazine |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Chemical shifts, coupling constants, structural connectivity. | Confirms the identity and purity of the compound and provides insights into the electronic environment of different parts of the molecule. uni.lu |

| FTIR/Raman Spectroscopy | Vibrational frequencies of functional groups. | Identifies characteristic bonds (e.g., N-H, C-N, N-O) and their vibrational states, aiding in structural confirmation. nih.gov |

| X-ray Crystallography | Solid-state conformation, bond lengths, bond angles, intermolecular interactions. | Provides precise 3D structural data, including the chair conformation of the piperazine ring and the orientation of the nitrophenyl group. nih.govnih.gov |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, molecular electrostatic potential (MEP), HOMO-LUMO energies. | Predicts reactivity sites, stability, and electronic properties, complementing experimental data. nih.gov |

| Structure-Activity Relationship (SAR) | Correlation of structural changes with activity/property changes. | Guides the design of new derivatives with improved properties by identifying key structural features. uni.lu |

Role of the Piperazine Moiety in Modulating Molecular Architecture

One of the most significant contributions of the piperazine moiety is its ability to improve aqueous solubility. The two nitrogen atoms can act as hydrogen bond acceptors, and the secondary amine can act as a hydrogen bond donor. medchemexpress.com In its hydrochloride salt form, the protonated piperazine nitrogen significantly enhances water solubility, a critical attribute for many chemical applications.

The piperazine ring provides a conformationally restrained yet flexible scaffold. It typically exists in a stable chair conformation, which positions its substituents in well-defined spatial orientations (axial and equatorial). nih.govnih.gov This structural rigidity helps to reduce the entropic penalty upon binding to a target, a favorable characteristic in drug design. The conformational behavior of the piperazine ring can be influenced by the nature of its substituents. nih.gov

Table 2: Influence of the Piperazine Moiety on Molecular Properties

| Property | Contribution of the Piperazine Moiety | Significance in Molecular Design |

|---|---|---|

| Solubility | Increases aqueous solubility through hydrogen bonding and salt formation. medchemexpress.com | Crucial for applications requiring dissolution in aqueous media. |

| Conformation | Adopts a predictable and relatively rigid chair conformation. nih.govnih.gov | Provides a stable scaffold with defined substituent orientations, reducing conformational flexibility. nih.gov |

| Basicity | The secondary amine (N4) is basic and can be protonated. nih.gov | Allows for the formation of salts (e.g., hydrochloride) to improve handling and solubility. |

| Versatility | Offers two sites for chemical modification (N1 and N4). researchgate.net | Enables the creation of diverse chemical libraries by introducing various functional groups. |

Design Principles for Novel 1-(2-Nitrophenyl)piperazine Derivatives based on Scaffold Diversification

The design of novel derivatives of 1-(2-nitrophenyl)piperazine is guided by the principle of scaffold diversification, which involves systematically modifying the core structure to explore and optimize its properties. This can be achieved by introducing a variety of substituents at different positions on the parent molecule.

Another approach is to modify the 2-nitrophenyl ring. The position and electronic nature of substituents on this aromatic ring can fine-tune the electronic properties of the entire molecule. For instance, introducing electron-donating groups (like methoxy) or electron-withdrawing groups (like halogens) can alter the electron density of the phenyl ring and, by extension, the reactivity of the piperazine nitrogens. mdpi.com SAR studies on N-phenylpiperazines have shown that such substitutions are critical for modulating biological activity. schrodinger.com

Molecular hybridization is a design principle that combines the 1-(2-nitrophenyl)piperazine scaffold with other known active chemical motifs to create a single hybrid molecule with potentially enhanced or novel properties. nih.gov This strategy aims to leverage the favorable characteristics of each component within a new chemical entity.

Scaffold hopping is a more advanced design strategy where the core 1-(2-nitrophenyl)piperazine structure is replaced by a different, often structurally novel, scaffold that maintains similar spatial arrangements of key functional groups. This can lead to the discovery of new chemical classes with improved properties. pharm.ai

In Silico Screening and Computational Design Approaches for Chemical Libraries

In recent years, computational methods have become integral to the design and evaluation of new chemical compounds, offering a rapid and cost-effective means to prioritize synthetic efforts. For 1-(2-nitrophenyl)piperazine derivatives, in silico techniques are employed to design virtual libraries and predict their properties before they are synthesized in the laboratory.

Virtual screening is a powerful computational technique used to search large databases of chemical compounds for those that are likely to possess a desired property. medchemexpress.com For designing new 1-(2-nitrophenyl)piperazine derivatives, a virtual library can be constructed by computationally enumerating various substituents at the N4-position and on the phenyl ring. This library can then be screened using methods like molecular docking, where the virtual compounds are fitted into the binding site of a target protein to predict their binding affinity. nih.gov This approach has been successfully used to identify novel piperazine-based compounds for various applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another key computational tool. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their observed activity or property. nih.gov By developing a QSAR model for a set of known 1-(2-nitrophenyl)piperazine derivatives, the activity of new, unsynthesized analogs can be predicted. sygnaturediscovery.com These models help in identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for the desired outcome.

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of functional groups that are responsible for a molecule's activity. nih.gov A pharmacophore model can be generated based on the structure of 1-(2-nitrophenyl)piperazine and its active analogs. This model then serves as a 3D query to search chemical databases for other, structurally diverse molecules that match the pharmacophore and are therefore likely to have similar properties.

Commercially available compound libraries from vendors like Enamine, MilliporeSigma, and MolPort provide vast collections of molecules that can be screened virtually. schrodinger.com These libraries, which can contain millions to billions of compounds, often include many piperazine-containing molecules, offering a rich source for identifying novel derivatives or scaffolds. medchemexpress.comsygnaturediscovery.com

Table 3: In Silico Approaches for the Design of 1-(2-Nitrophenyl)piperazine Derivatives

| Computational Method | Description | Application in Designing Derivatives |

|---|---|---|

| Virtual Screening | Searching large compound libraries for molecules with desired properties. medchemexpress.com | Identifies potential lead compounds from vast chemical spaces for further investigation. nih.gov |

| Molecular Docking | Predicting the preferred orientation of a molecule when bound to a target. nih.gov | Estimates binding affinity and interaction patterns of new derivatives with a specific target. |

| QSAR Modeling | Correlating chemical structure with activity using mathematical models. nih.gov | Predicts the activity of unsynthesized analogs and identifies key structural features for optimization. sygnaturediscovery.com |

| Pharmacophore Modeling | Identifying the 3D arrangement of essential functional groups. nih.gov | Used as a template to find structurally diverse compounds with potentially similar activity. |

| Chemical Library Design | Enumerating virtual compounds based on a core scaffold. | Creates focused libraries of 1-(2-nitrophenyl)piperazine derivatives for virtual screening and synthesis. medchemexpress.comschrodinger.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-nitrophenyl)piperazine hydrochloride, and how can its purity be verified?

- Synthesis : A common method involves cyclo-condensation of halogenated intermediates with aromatic amines. For example, diethanolamine can be halogenated to form β,β'-dihalogenated diethylammonium hydrochloride, which reacts with nitrophenyl derivatives under aqueous conditions without catalysts .

- Purity Verification : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Infrared (IR) spectroscopy can identify functional groups (e.g., nitro groups at ~1520 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities .

Q. What solvents and conditions are optimal for dissolving 1-(2-nitrophenyl)piperazine hydrochloride?

- The compound is typically soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and moderately soluble in water at acidic pH due to its hydrochloride salt form. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (pH 4–6) to avoid precipitation .

Q. How should researchers handle stability concerns during storage?

- Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent degradation. Monitor for discoloration or precipitate formation, which indicates decomposition. Conduct periodic HPLC analyses to assess stability over time .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of 1-(2-nitrophenyl)piperazine hydrochloride?

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- Temperature Control : Maintain temperatures between 60–80°C to balance reaction kinetics and thermal stability of intermediates.

- By-Product Mitigation : Use column chromatography or recrystallization (ethanol/water mixtures) to isolate the target compound from halogenated by-products .

Q. What analytical strategies resolve discrepancies in characterizing nitro-group interactions in this compound?

- X-ray Crystallography : Resolve ambiguities in nitro-group orientation and piperazine ring conformation.

- Density Functional Theory (DFT) : Simulate IR and NMR spectra to cross-validate experimental data.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 268.06 for C₁₀H₁₂N₃O₂Cl) to rule out isobaric impurities .

Q. How can researchers address batch-to-batch variability in biological activity studies?

- Standardization : Use certified reference materials (CRMs) for calibration.

- Activity Assays : Pair in vitro receptor-binding assays (e.g., serotonin receptor subtypes) with orthogonal methods like calcium flux assays to ensure consistency.

- Impurity Profiling : Quantify residual solvents (GC-MS) and inorganic salts (ICP-OES) that may interfere with biological activity .

Q. What safety protocols are critical for handling this compound in electrophysiological studies?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform manipulations in a fume hood to avoid inhalation of fine particles.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal, adhering to EPA guidelines .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.